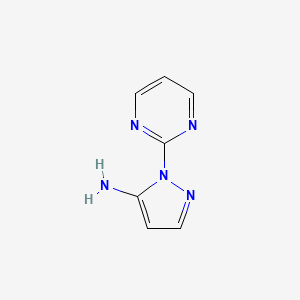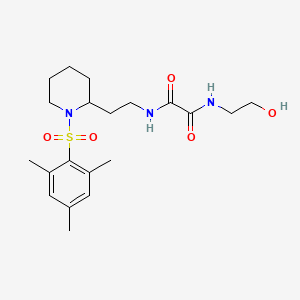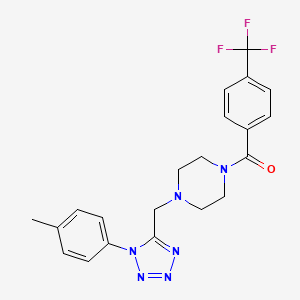![molecular formula C20H27N3O3S B2607691 4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1904187-06-9](/img/structure/B2607691.png)
4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a thiane-1,1-dione structure. The indole nucleus is known for its presence in various bioactive compounds, contributing to a wide range of biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where the indole derivative reacts with piperazine under basic conditions.
Formation of the Thiane-1,1-dione Structure: The thiane-1,1-dione moiety can be synthesized through oxidation reactions involving sulfur-containing precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiane-1,1-dione moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The indole and piperazine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituents introduced.
Aplicaciones Científicas De Investigación
4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets:
Molecular Targets: It can bind to receptors and enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin share the indole nucleus and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as piperazine and its derivatives are known for their pharmacological properties.
Thiane-1,1-dione Derivatives: Compounds containing the thiane-1,1-dione structure are studied for their chemical reactivity and biological activities.
Uniqueness
4-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is unique due to its combination of the indole, piperazine, and thiane-1,1-dione moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Propiedades
IUPAC Name |
1-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c24-20(6-5-16-15-21-19-4-2-1-3-18(16)19)23-11-9-22(10-12-23)17-7-13-27(25,26)14-8-17/h1-4,15,17,21H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNLFHYESJAUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2607608.png)
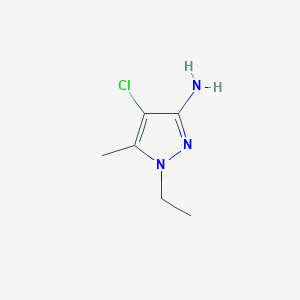
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2607611.png)
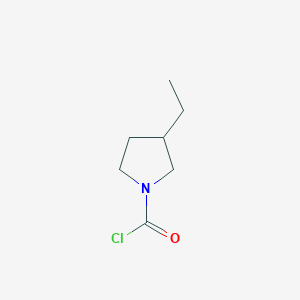
![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)
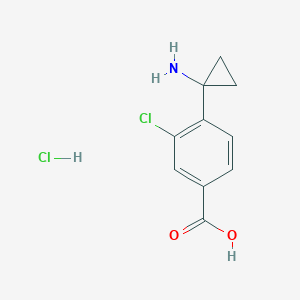
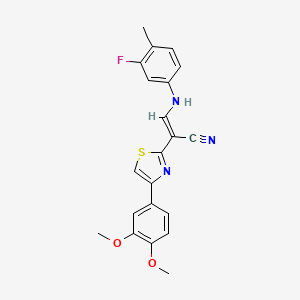

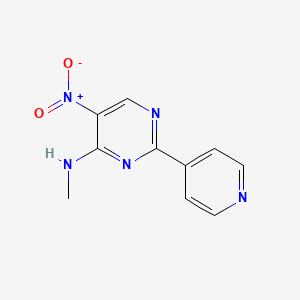
![7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2607625.png)
